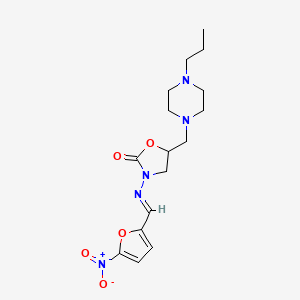
3-((5-Nitro-2-furfurylidene)amino)-5-(4-propyl-1-piperazinylmethyl)-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PM 365 involves a multi-step process that typically begins with the preparation of the nitrofuran intermediate. This intermediate is then reacted with an appropriate amine to form the final oxazolidinone structure. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of PM 365 may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
PM 365 undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amine derivatives, while substitution reactions can introduce various functional groups into the oxazolidinone ring .
Scientific Research Applications
PM 365 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antibacterial activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of PM 365 involves its interaction with specific molecular targets. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, which can damage cellular components such as DNA, proteins, and lipids. This oxidative stress is believed to be a key factor in its antimicrobial activity. Additionally, the oxazolidinone ring can inhibit protein synthesis by binding to the bacterial ribosome .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran compound with similar antimicrobial properties.
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Furazolidone: A nitrofuran derivative with antibacterial and antiprotozoal activity
Uniqueness
PM 365 is unique due to its combined structure of nitrofuran and oxazolidinone, which imparts both oxidative stress-inducing and protein synthesis-inhibiting properties. This dual mechanism of action makes it a promising candidate for further research and development in various fields .
Properties
CAS No. |
94374-28-4 |
|---|---|
Molecular Formula |
C16H23N5O5 |
Molecular Weight |
365.38 g/mol |
IUPAC Name |
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-5-[(4-propylpiperazin-1-yl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H23N5O5/c1-2-5-18-6-8-19(9-7-18)11-14-12-20(16(22)26-14)17-10-13-3-4-15(25-13)21(23)24/h3-4,10,14H,2,5-9,11-12H2,1H3/b17-10+ |
InChI Key |
UCHOHCWALJZGQW-LICLKQGHSA-N |
Isomeric SMILES |
CCCN1CCN(CC1)CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
CCCN1CCN(CC1)CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















